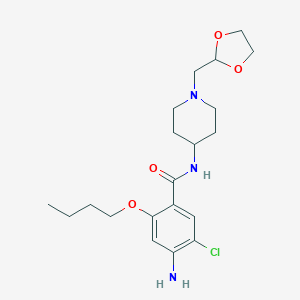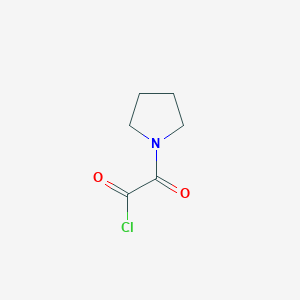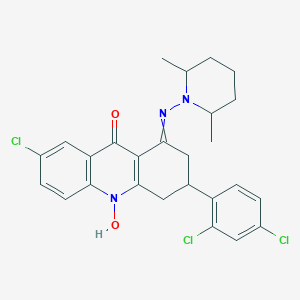
7-chloro-3-(2,4-dichlorophenyl)-1-(2,6-dimethylpiperidin-1-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it may have interesting biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one likely involves multiple steps, including the formation of the acridine core, chlorination, and the introduction of the piperidine and hydroxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on cost-effectiveness, safety, and environmental impact. Techniques such as continuous flow chemistry and process optimization would be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce new functional groups.
科学研究应用
Chemistry
In chemistry, the compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic transformations.
Biology
In biology, it might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, including its ability to interact with specific biological targets or pathways.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies would be required to elucidate these mechanisms and pathways.
相似化合物的比较
Similar Compounds
Similar compounds might include other acridine derivatives or molecules with similar functional groups. Examples could be:
- 9-Aminoacridine
- Acriflavine
- Proflavine
Uniqueness
The uniqueness of 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one could lie in its specific combination of functional groups and structural features, which might confer unique biological activities or chemical reactivity.
属性
CAS 编号 |
102192-59-6 |
|---|---|
分子式 |
C26H26Cl3N3O2 |
分子量 |
518.9 g/mol |
IUPAC 名称 |
7-chloro-3-(2,4-dichlorophenyl)-1-(2,6-dimethylpiperidin-1-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one |
InChI |
InChI=1S/C26H26Cl3N3O2/c1-14-4-3-5-15(2)31(14)30-22-10-16(19-8-6-18(28)13-21(19)29)11-24-25(22)26(33)20-12-17(27)7-9-23(20)32(24)34/h6-9,12-16,34H,3-5,10-11H2,1-2H3 |
InChI 键 |
RTWDMXQOZFHAKB-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1N=C2CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)Cl)C |
规范 SMILES |
CC1CCCC(N1N=C2CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)Cl)C |
同义词 |
7-Chloro-3-[2,4-dichlorophenyl]-1-[[2,6-dimethyl-1-piperidinyl]imino]- 1,3,4,10-tetrahydro-10-hydroxy-9(2H)-acridinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


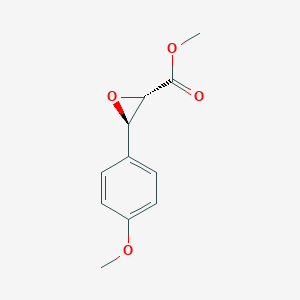
![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)
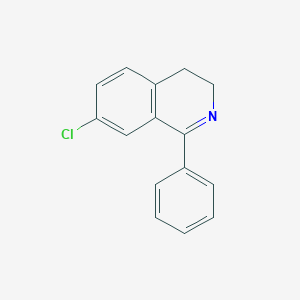
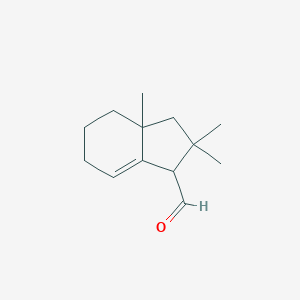
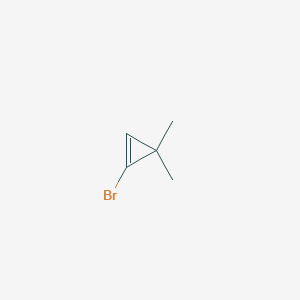

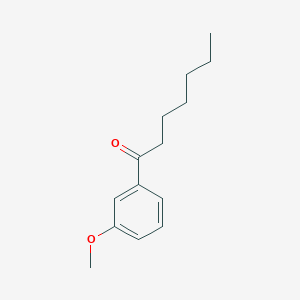
![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)
![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)



